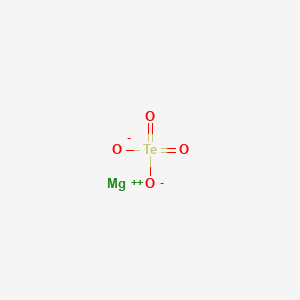
Magnesium tellurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium tellurate is an inorganic compound with the chemical formula MgTeO3. It is a tellurate, meaning it contains the tellurate ion, TeO3^2-, where tellurium is in its +6 oxidation state. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium tellurate can be synthesized through a solid-state reaction involving magnesium oxide and tellurium dioxide. The reaction typically occurs at high temperatures:
MgO+TeO2→MgTeO3
Another method involves reacting tellurium dichloride in a solution of magnesium chloride:
MgCl2+2TeCl2+3H2O→Te+MgTeO3+6HCl
In this case, the product is often a pentahydrate or hexahydrate form, such as MgTeO3·5H2O or MgTeO3·6H2O .
Industrial Production Methods
Industrial production of this compound typically involves large-scale solid-state reactions. The reactants are mixed in stoichiometric amounts and heated in a furnace at high temperatures to ensure complete reaction. The resulting product is then purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Magnesium tellurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state tellurium compounds.
Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can oxidize this compound.
Reducing Agents: Reducing agents like hydrogen gas can reduce this compound.
Substitution Reactions: These reactions often occur in aqueous solutions with various anions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tellurium compounds, while reduction can produce elemental tellurium or lower oxidation state tellurium compounds.
Scientific Research Applications
Magnesium tellurate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other tellurium compounds and in studies of tellurium chemistry.
Mechanism of Action
The mechanism by which magnesium tellurate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components, influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Magnesium telluride (MgTe): Similar in composition but differs in oxidation state and properties.
Magnesium selenate (MgSeO4): Similar structure but contains selenium instead of tellurium.
Magnesium sulfate (MgSO4): Contains sulfur instead of tellurium and has different chemical properties.
Uniqueness
Magnesium tellurate is unique due to its tellurate ion, which imparts distinct chemical and physical properties.
Properties
CAS No. |
15852-08-1 |
|---|---|
Molecular Formula |
MgO4Te |
Molecular Weight |
215.9 g/mol |
IUPAC Name |
magnesium;tellurate |
InChI |
InChI=1S/Mg.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
LGASAICTCFRDSN-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


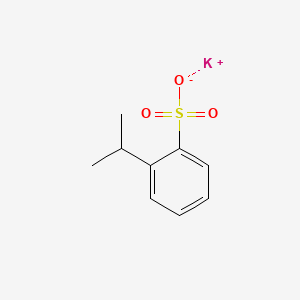
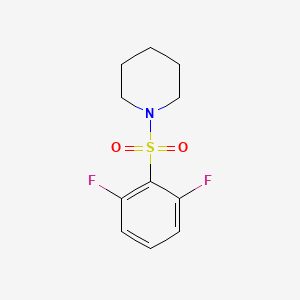

![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

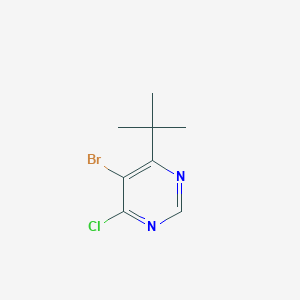
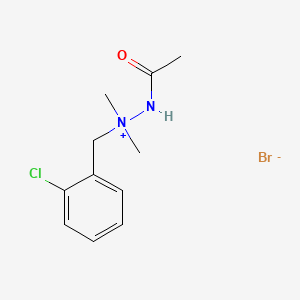
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)

![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
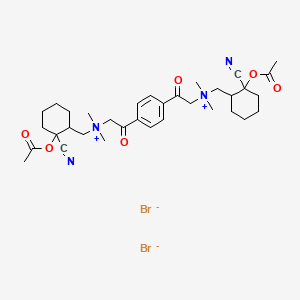
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
